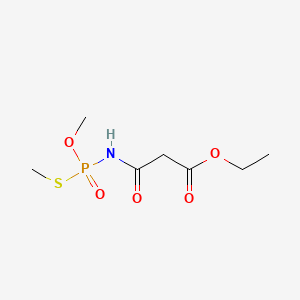
Propanoic acid, 3-((methoxy(methylthio)phosphinyl)amino)-3-oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3-((methoxy(methylthio)phosphinyl)amino)-3-oxo-, ethyl ester is a complex organic compound with a unique structure that includes a phosphinyl group, a methoxy group, and a methylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-((methoxy(methylthio)phosphinyl)amino)-3-oxo-, ethyl ester typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a phosphinylation reaction, where a phosphinyl group is introduced into the molecule. This can be followed by the introduction of the methoxy and methylthio groups through substitution reactions. The final step often involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 3-((methoxy(methylthio)phosphinyl)amino)-3-oxo-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of simpler molecules by breaking down the compound.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions can vary from room temperature to elevated temperatures, depending on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Propanoic acid, 3-((methoxy(methylthio)phosphinyl)amino)-3-oxo-, ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of propanoic acid, 3-((methoxy(methylthio)phosphinyl)amino)-3-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphinyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This can lead to the modulation of biological pathways and the exertion of specific effects.
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, 3-(methylthio)-, ethyl ester: Similar structure but lacks the phosphinyl and methoxy groups.
Propanoic acid, 3-methoxy-, ethyl ester: Similar structure but lacks the phosphinyl and methylthio groups.
Uniqueness
The uniqueness of propanoic acid, 3-((methoxy(methylthio)phosphinyl)amino)-3-oxo-, ethyl ester lies in its combination of functional groups, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
73937-08-3 |
|---|---|
Fórmula molecular |
C7H14NO5PS |
Peso molecular |
255.23 g/mol |
Nombre IUPAC |
ethyl 3-[[methoxy(methylsulfanyl)phosphoryl]amino]-3-oxopropanoate |
InChI |
InChI=1S/C7H14NO5PS/c1-4-13-7(10)5-6(9)8-14(11,12-2)15-3/h4-5H2,1-3H3,(H,8,9,11) |
Clave InChI |
LXHIGQCQMDOLFZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)NP(=O)(OC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


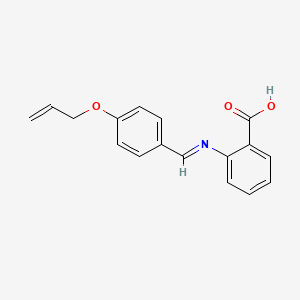
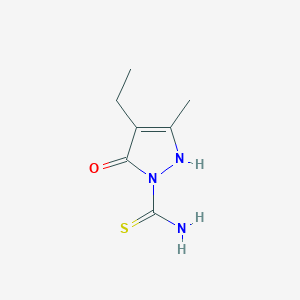
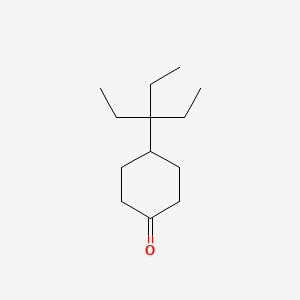
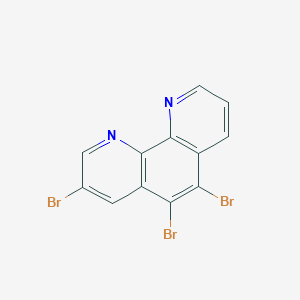
![1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine](/img/structure/B14464187.png)

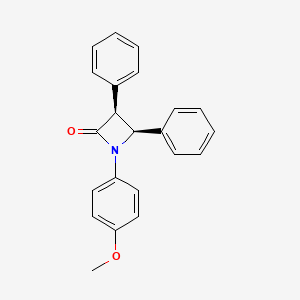
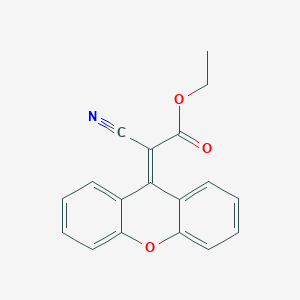
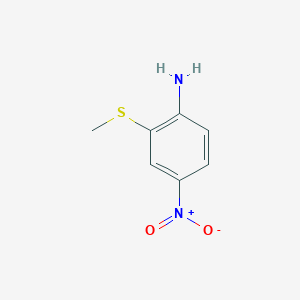
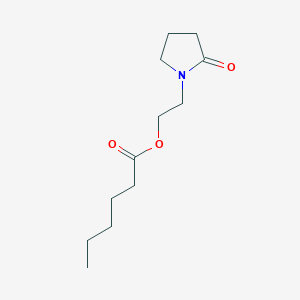
![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)

![1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane](/img/structure/B14464238.png)

